2-(methylsulfanyl)-N-(propan-2-yl)aniline
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Overview
Description
2-(methylsulfanyl)-N-(propan-2-yl)aniline is an organic compound with a unique structure that includes a methylsulfanyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-N-(propan-2-yl)aniline typically involves the reaction of aniline with methylsulfanyl compounds under controlled conditions. One common method involves the use of methylthiol and isopropylamine as starting materials. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-N-(propan-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like nitric acid for nitration or bromine for halogenation are commonly employed.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Nitroanilines or halogenated anilines.
Scientific Research Applications
2-(methylsulfanyl)-N-(propan-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(methylsulfanyl)-N-(propan-2-yl)aniline involves its interaction with specific molecular targets. The methylsulfanyl group can participate in various biochemical pathways, potentially affecting enzyme activity or receptor binding. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(methylsulfanyl)aniline
- N-(propan-2-yl)aniline
- 2-(ethylsulfanyl)-N-(propan-2-yl)aniline
Uniqueness
2-(methylsulfanyl)-N-(propan-2-yl)aniline is unique due to the presence of both the methylsulfanyl and isopropyl groups, which confer distinct chemical and physical properties. These groups can influence the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H15NS |
---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
2-methylsulfanyl-N-propan-2-ylaniline |
InChI |
InChI=1S/C10H15NS/c1-8(2)11-9-6-4-5-7-10(9)12-3/h4-8,11H,1-3H3 |
InChI Key |
ZEAHWMFBPYTKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=CC=CC=C1SC |
Origin of Product |
United States |
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